Romifidine-d4 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

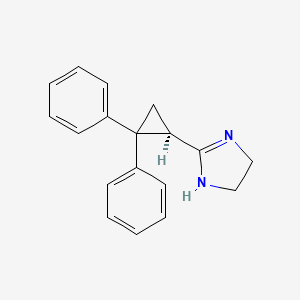

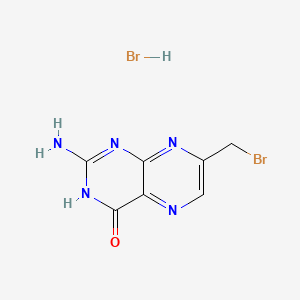

Romifidine-d4 Hydrochloride is the deuterium labeled form of Romifidine Hydrochloride . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses .

Molecular Structure Analysis

Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis

Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact physical and chemical properties are not provided in the sources I found.Scientific Research Applications

Veterinary Sedation

Romifidine-d4 Hydrochloride: is primarily used as a sedative in veterinary medicine, especially for large animals like horses . It is an α2-adrenergic receptor agonist, which means it works by binding to these receptors in the nervous system to produce a sedative effect. This makes it particularly useful for procedures that require an animal to remain calm and still.

Analgesia for Minor Procedures

The drug has been shown to provide effective analgesia, or pain relief, for minor surgical or diagnostic procedures in animals . This can include anything from dental work to wound suturing. The analgesic effect is beneficial in reducing stress and pain in animals during such interventions.

Cardiovascular Research

Romifidine-d4 Hydrochloride has been used in cardiovascular research due to its impact on heart rate and blood pressure . Studies involving the drug can help understand the cardiovascular effects of α2-adrenergic receptor agonists, which can be critical in developing new treatments for heart conditions.

Neuroscientific Studies

In neuroscience, Romifidine-d4 Hydrochloride can be used to study the effects of sedatives on the central nervous system . Research in this area can lead to a better understanding of how sedatives work and how they can be improved or replaced with better alternatives.

Pharmacokinetic Studies

The deuterium-labeled version of Romifidine, such as Romifidine-d4 Hydrochloride, is particularly useful in pharmacokinetic studies . These studies track how the drug is absorbed, distributed, metabolized, and excreted in the body. The deuterium labeling allows for more precise tracking of the drug’s movement through the body.

Development of Veterinary Formulations

Romifidine-d4 Hydrochloride is used in the development of new veterinary drug formulations . Its properties as a sedative and analgesic make it a valuable component in creating combination drugs or new delivery methods that can improve animal care.

Mechanism of Action

Target of Action

Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .

Mode of Action

Romifidine-d4 Hydrochloride acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .

Biochemical Pathways

Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.

Pharmacokinetics

Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects

Result of Action

The primary result of Romifidine-d4 Hydrochloride’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .

Action Environment

The action of Romifidine-d4 Hydrochloride can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Romifidine-d4 Hydrochloride involves the modification of Romifidine, a sedative and analgesic drug, by replacing some of its hydrogen atoms with deuterium atoms. This is achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Romifidine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Romifidine is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: Deuterated reagents, such as deuterated hydrogen gas (D2), are added to the solution.", "Step 3: The reaction mixture is heated and stirred under reflux conditions for several hours.", "Step 4: The resulting product is purified by chromatography or other suitable methods.", "Step 5: The purified product is treated with hydrochloric acid to form Romifidine-d4 Hydrochloride." ] } | |

CAS RN |

1329834-57-2 |

Product Name |

Romifidine-d4 Hydrochloride |

Molecular Formula |

C9H10BrClFN3 |

Molecular Weight |

298.577 |

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |

InChI Key |

SDXVSIWCVTYYQN-HGFPCDIYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |

synonyms |

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)

![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)